Superior Activity of Carumonam Against Klebsiella oxytoca: MIC90 Differential of 125- to 250-Fold Versus Aztreonam
Carumonam demonstrates profoundly superior in vitro activity against Klebsiella oxytoca compared to aztreonam. In a comprehensive analysis of 1,156 clinical Enterobacteriaceae isolates, the MIC90 of carumonam for K. oxytoca was 0.1-0.2 μg/ml, whereas aztreonam required 25-50 μg/ml to achieve 90% inhibition, representing a 125- to 250-fold difference in potency [1][2]. This differential is mechanistically linked to enhanced β-lactamase stability, as detailed in a separate evidence item.
| Evidence Dimension | MIC90 (minimum inhibitory concentration for 90% of isolates) |
|---|---|
| Target Compound Data | 0.1-0.2 μg/ml |
| Comparator Or Baseline | Aztreonam: 25-50 μg/ml |
| Quantified Difference | Carumonam MIC90 is 125- to 250-fold lower |
| Conditions | 1,156 clinical Enterobacteriaceae isolates; agar dilution and broth microdilution methods |
Why This Matters
For researchers or clinical laboratories targeting K. oxytoca infections or developing susceptibility assays, aztreonam would fail to predict carumonam's substantially greater potency, making species-specific compound selection critical.
- [1] Fukazawa I, et al. IN VITRO AND IN VIVO ANTIBACTERIAL ACTIVITY OF CARUMONAM, A NEW N-SULFONATED MONOCYCLIC β-LACTAM ANTIBIOTIC. CHEMOTHERAPY. 1987;35(Supplement2):104-145. View Source
- [2] Imada A, Kondo M, Okonogi K, Yukishige K, Kuno M. In vitro and in vivo antibacterial activities of carumonam (AMA-1080), a new N-sulfonated monocyclic beta-lactam antibiotic. Antimicrob Agents Chemother. 1985 May;27(5):821-7. View Source
